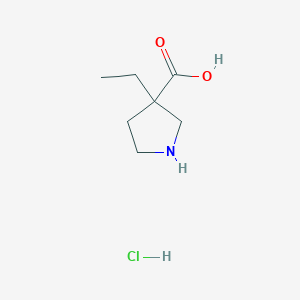
1-Chloroisoquinoline-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloroisoquinoline-8-carbonitrile is a heterocyclic organic compound that contains a quinoline ring system. It has been used in various chemical reactions, including Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides, and Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .
Molecular Structure Analysis
The molecular formula of this compound is C10H5ClN2. The InChI code is1S/C10H5ClN2/c11-10-9-4-2-1-3-8(9)7(5-12)6-13-10/h1-4,6H . Chemical Reactions Analysis
1-Chloroisoquinoline, a related compound, has been used in various chemical reactions. These include a Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides, a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters, and a homocoupling reaction to yield bis-isoquinoline .Physical and Chemical Properties Analysis
This compound has a molecular weight of 188.61 g/mol. The related compound, 1-Chloroisoquinoline, has a melting point of 31-36 °C and a boiling point of 274-275 °C/768 mmHg . It is insoluble in water .科学的研究の応用
Synthesis of Heterocyclic Compounds
1-Chloroisoquinoline-8-carbonitrile serves as a precursor in the synthesis of various heterocyclic compounds. Studies have shown its utility in creating compounds with potential biological activities and for the synthesis of complex heterocycles that are of interest in medicinal chemistry. For instance, derivatives of isoquinoline and pyridine have been synthesized through reactions involving this compound, showcasing its versatility in organic synthesis (Kumar et al., 2012), (Yassin, 2009).
Designing Functional Materials
Research on this compound derivatives extends to the development of functional materials, such as optoelectronic devices and chemosensors. Investigations into their nonlinear optical properties, charge transport capabilities, and their potential as multifunctional materials are pivotal. The compound's derivatives have been explored for their optoelectronic and nonlinear properties, indicating potential applications in the development of new materials (Irfan et al., 2020).
Development of Chemosensors
This compound derivatives have been utilized in the creation of chemosensors, particularly for the detection of metal ions. Novel chemosensors based on this compound derivatives have been developed for the selective recognition of Pd2+ ions, demonstrating the compound's applicability in environmental monitoring and analytical chemistry (Shally et al., 2020).
Biological Activity and Toxicological Evaluation
The compound and its derivatives have been explored for their biological activity, including studies on their antimicrobial properties and insecticidal effects. This research contributes to the understanding of this compound's potential in developing new therapeutic agents and agrochemical products (Goswami et al., 2022), (Bakhite et al., 2022).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-chloroisoquinoline-8-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-9-7(4-5-13-10)2-1-3-8(9)6-12/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWETWCDYGCJQFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)C(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288044 |
Source


|
| Record name | 8-Isoquinolinecarbonitrile, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231761-24-2 |
Source


|
| Record name | 8-Isoquinolinecarbonitrile, 1-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1231761-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Isoquinolinecarbonitrile, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride](/img/structure/B1378468.png)








![Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1378482.png)
